molecular formula C9H18O3P+ B14375395 (1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium CAS No. 88647-95-4

(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium

Cat. No.: B14375395
CAS No.: 88647-95-4
M. Wt: 205.21 g/mol
InChI Key: YIVAXMUCGMPWRL-UHFFFAOYSA-N
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Description

(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium is a chemical compound with the molecular formula C9H19O2P. This compound is known for its unique structure, which includes a hydroxyethyl group and a methylcyclohexyl group bonded to an oxophosphanium moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium typically involves the reaction of 4-methylcyclohexanol with diethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

4-Methylcyclohexanol+Diethyl phosphiteCatalystThis compound\text{4-Methylcyclohexanol} + \text{Diethyl phosphite} \xrightarrow{\text{Catalyst}} \text{this compound} 4-Methylcyclohexanol+Diethyl phosphiteCatalyst​this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to yield phosphines.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding with target molecules, while the oxophosphanium moiety can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in chemistry, biology, and industry.

Properties

CAS No.

88647-95-4

Molecular Formula

C9H18O3P+

Molecular Weight

205.21 g/mol

IUPAC Name

1-hydroxyethyl-(4-methylcyclohexyl)oxy-oxophosphanium

InChI

InChI=1S/C9H18O3P/c1-7-3-5-9(6-4-7)12-13(11)8(2)10/h7-10H,3-6H2,1-2H3/q+1

InChI Key

YIVAXMUCGMPWRL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)O[P+](=O)C(C)O

Origin of Product

United States

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